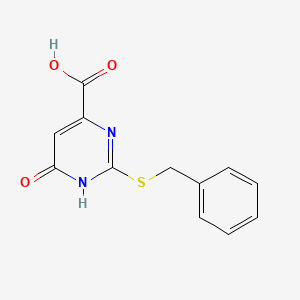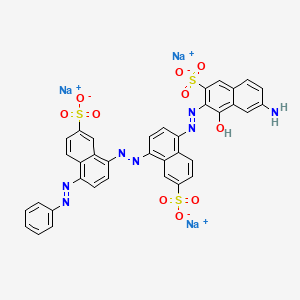
Pentan-3-yl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentan-3-yl phenylacetate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This compound is synthesized from phenylacetic acid and pentan-3-ol, and it is characterized by its unique chemical structure which combines a phenyl group with an ester linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentan-3-yl phenylacetate typically involves the esterification reaction between phenylacetic acid and pentan-3-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The general reaction scheme is as follows:
Phenylacetic acid+Pentan-3-olAcid catalystPentan-3-yl phenylacetate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of ionic liquids as catalysts has also been explored to enhance the efficiency and environmental friendliness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Pentan-3-yl phenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield phenylacetic acid and pentan-3-ol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Phenylacetic acid and pentan-3-ol.
Reduction: Phenylacetaldehyde and pentan-3-ol.
Transesterification: A new ester and alcohol, depending on the reacting alcohol.
Applications De Recherche Scientifique
Pentan-3-yl phenylacetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of pentan-3-yl phenylacetate primarily involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing phenylacetic acid and pentan-3-ol. Phenylacetic acid can further interact with metabolic pathways, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl phenylacetate: Similar ester with ethyl group instead of pentan-3-yl group.
Methyl phenylacetate: Similar ester with methyl group instead of pentan-3-yl group.
Butyl phenylacetate: Similar ester with butyl group instead of pentan-3-yl group.
Uniqueness
Pentan-3-yl phenylacetate is unique due to its specific ester linkage and the presence of the pentan-3-yl group, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to ethyl or methyl phenylacetate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and flavor industries .
Propriétés
Numéro CAS |
5436-62-4 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
pentan-3-yl 2-phenylacetate |
InChI |
InChI=1S/C13H18O2/c1-3-12(4-2)15-13(14)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Clé InChI |
IXNXMQHWRPTORU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



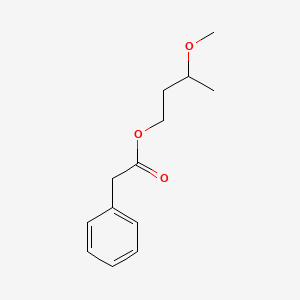
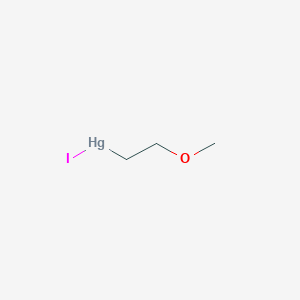
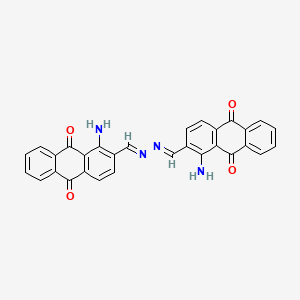

![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)


![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)

![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
